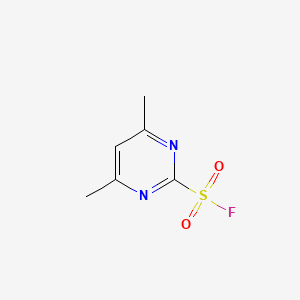

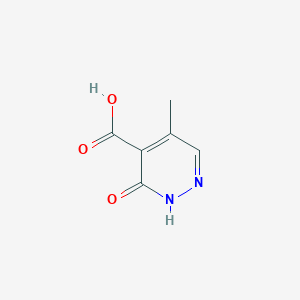

![molecular formula C8H14O4 B3031508 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 4152-79-8](/img/structure/B3031508.png)

2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Descripción general

Descripción

The compound 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a structurally complex molecule that is part of the tetrahydrofuran family. Tetrahydrofurans are heterocyclic compounds that have significant importance in organic chemistry due to their presence in numerous natural products and pharmaceuticals. The compound contains multiple stereocenters and functional groups that may contribute to its reactivity and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of tetrasubstituted tetrahydrofurans, such as the compound of interest, can be achieved through methods like the stereocontrolled construction described in the first paper. This involves an intramolecular 5-endo-tet cyclization of 2,3-epoxy alcohols, which is a highly stereoselective process. The method has been applied to synthesize 2,5-anhydro d-glucitol, starting from either chiral molecules like l(+)-diethyl tartarate or non-chiral compounds such as allyl bromide or cis-but-2-ene-1,4-diol . Although the exact synthesis of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is not detailed, similar strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of tetrahydrofurans is characterized by a five-membered ring containing an oxygen atom. The presence of multiple substituents on the tetrahydrofuran ring, as in the compound of interest, can greatly influence the molecule's three-dimensional shape and, consequently, its chemical properties and interactions. The stereochemistry of such compounds is crucial, as it can affect the outcome of chemical reactions and the biological activity of the molecule.

Chemical Reactions Analysis

Tetrahydrofurans are known to participate in various chemical reactions, often acting as intermediates in the synthesis of larger, more complex molecules. The reactivity of these compounds can be attributed to the presence of the oxygen atom in the ring, which can make the ring susceptible to opening under certain conditions. The specific reactivity of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol would depend on the functional groups attached to the ring and their relative positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofurans like the compound are influenced by their molecular structure. Factors such as polarity, boiling point, solubility, and stability are all affected by the presence and arrangement of substituents on the tetrahydrofuran ring. The specific properties of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol would need to be determined experimentally, but it can be anticipated that the trimethyl groups and dioxolane moiety would contribute to its overall hydrophobic character and potentially its stability under various conditions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of various heterocyclic derivatives, such as 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, demonstrating its versatility in organic chemistry (Katritzky et al., 2005).

- It plays a role in the formation of tetrahydrofuran, dioxolane, and oxazoline derivatives, highlighting its significance in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions (Bacchi et al., 2005).

Corrosion Inhibition

- Epoxy glucose derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments, showcasing its potential in industrial applications (Koulou et al., 2020).

Pharmaceutical and Medicinal Research

- It has been involved in the synthesis of novel antioxidants, such as 3-oxa-derivatives of α-tocopherol (vitamin E), indicating its relevance in pharmaceutical research and development (Adelwoehrer et al., 2003).

Fuel and Solvent Applications

- A study demonstrated its use in the production of renewable gasoline, solvents, and fuel additives from 2,3-Butanediol, highlighting its contribution to sustainable energy solutions (Harvey et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,5-trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5(9)6-7(10-4)12-8(2,3)11-6/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOYQXZPKDHEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(O1)OC(O2)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291220 | |

| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

CAS RN |

4152-79-8 | |

| Record name | NSC74243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)